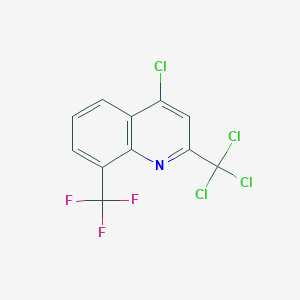

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline

Description

Properties

IUPAC Name |

4-chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl4F3N/c12-7-4-8(10(13,14)15)19-9-5(7)2-1-3-6(9)11(16,17)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQTYYBJSXXNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575957 | |

| Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91991-76-3 | |

| Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91991-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis typically begins with substituted aniline derivatives, which undergo cyclization to form quinoline frameworks. The quinoline is then functionalized through chlorination and trifluoromethylation reactions to yield the final compound.

Step 1: Cyclization

Substituted aniline reacts with β-ketoesters or β-diketones under acidic conditions to form quinoline derivatives. This step often employs condensation followed by cyclodehydration reactions.Step 2: Chlorination

Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled temperatures. This step introduces the chloro group at the desired position.Step 3: Trifluoromethylation

Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under catalytic conditions.

Reaction Conditions

- Temperature: Typically ranges from 80°C to 150°C depending on the step.

- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are commonly used.

- Catalysts: Copper-based catalysts are often employed during trifluoromethylation for higher yields.

Industrial Production Methods

Large-Scale Production

Industrial synthesis involves optimized reaction parameters to maximize yield and purity. The process typically includes:

- Chlorination: Conducted under controlled pressure and temperature using advanced chlorinating agents.

- Trifluoromethylation: Employing gas-phase reactions with CF₃I or other fluorinated compounds in the presence of metal catalysts.

Advantages

- High yield and scalability.

- Use of automated reactors for precise control over reaction conditions.

Eco-Friendly and Green Chemistry Approaches

Recent advancements have focused on environmentally friendly methods for synthesizing quinoline derivatives:

- Catalyst-Free Reactions: Some protocols eliminate the need for catalysts by using strong electron-withdrawing groups in the starting materials.

- Solvent-Free Reactions: Reducing solvent use by employing solid-state or gas-phase reactions.

For example:

- Aniline derivatives can react with ketones via a redox process without requiring organic solvents or bases, yielding moderate to excellent results.

Comparison of Methods

| Method | Yield | Reaction Time | Environmental Impact | Complexity |

|---|---|---|---|---|

| Traditional Cyclization | High | Moderate | Moderate | Moderate |

| Catalyst-Free | Moderate | Short | Low | Simple |

| Industrial Scale | Very High | Long | High | Complex |

Data Table: Key Reagents and Conditions

| Step | Reagents Used | Solvent | Temperature (°C) | Catalyst |

|---|---|---|---|---|

| Cyclization | Substituted aniline + β-ketoester | DMF | 100–120 | None |

| Chlorination | Thionyl chloride | THF | 80–100 | None |

| Trifluoromethylation | CF₃I | Acetonitrile | 120–150 | Copper salts |

Notes on Optimization

- Reaction Time : Shorter reaction times can be achieved using flow reactors, which enhance mixing and heat transfer.

- Catalyst Selection : Copper-based catalysts are preferred for trifluoromethylation due to their efficiency and cost-effectiveness.

- Purification : Crystallization or chromatography is often used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline involves its interaction with specific molecular targets and pathways. The presence of electron-rich nitrogen and oxygen atoms, along with π-bonds in its structure, facilitates its adsorption on metal surfaces, making it a potential corrosion inhibitor . Additionally, its unique structure allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Substituent Position and Electronic Effects

4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline (CAS 91991-82-1)

4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (CAS 140908-89-0)

- Structural Difference : Methyl (-CH₃) group replaces trichloromethyl at position 2 .

- Impact : Reduced electron-withdrawing effects and lipophilicity compared to the target compound. Likely higher solubility in polar solvents.

4-Chloro-3-(trifluoromethyl)quinoline (CAS 590371-93-0)

Functional Group Variations

4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline (CAS 1189105-84-7)

8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline (CAS 917251-95-7)

- Structural Difference : Additional fluoro and methoxy (-OCH₃) substituents at positions 5 and 4 .

- Impact : Methoxy group introduces electron-donating effects, partially counteracting the electron-withdrawing trifluoromethyl group.

Lipophilicity and Solubility

| Compound | Substituents (Positions) | logP (Predicted) | Aqueous Solubility |

|---|---|---|---|

| Target Compound (91991-76-3) | -Cl (4), -CCl₃ (2), -CF₃ (8) | ~4.5 | Low |

| 4-Chloro-2-methyl-8-CF₃ (140908-89-0) | -Cl (4), -CH₃ (2), -CF₃ (8) | ~3.2 | Moderate |

| 4-Chloro-2-phenyl-8-CF₃ (1189105-84-7) | -Cl (4), -Ph (2), -CF₃ (8) | ~4.1 | Low |

Trends : Increased halogenation correlates with higher lipophilicity and lower solubility .

Reactivity

Biological Activity

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple halogen substituents, which are believed to enhance its biological activity. The molecular formula is , with a molecular weight of approximately 307.5 g/mol. The presence of chlorinated and trifluoromethyl groups contributes to its lipophilicity and reactivity, making it an attractive candidate for various biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating significant inhibitory effects with minimal inhibitory concentrations (MIC) reported as low as 5 μM .

2. Anticancer Effects

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

3. Antimalarial Activity

Notably, this compound has been investigated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Its structural features are linked to enhanced efficacy in inhibiting the growth of this parasite, making it a candidate for further drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions such as gene expression changes related to apoptosis and cell cycle regulation.

- Cell Signaling Modulation : It influences key signaling pathways critical for cell growth and differentiation, which is particularly relevant in cancer therapy.

- Binding Affinity : The unique combination of halogen substituents allows for specific binding interactions with biomolecules, enhancing its therapeutic potential against various diseases.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of quinoline derivatives, this compound was found to possess the highest antibacterial activity among compounds tested against E. coli with an MIC of 5 μM . This study highlights the importance of structural modifications in enhancing biological activity.

Study 2: Anticancer Mechanism

A recent investigation into the anticancer effects revealed that treatment with this compound led to significant apoptosis in human cancer cell lines. The study noted that the compound's ability to induce cell cycle arrest at the G0/G1 phase was a critical factor in its anticancer efficacy.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation and trifluoromethylation of quinoline precursors. Key steps include:

- Chlorination : Use POCl₃ or PCl₅ under reflux to introduce chlorine at the 4-position .

- Trifluoromethylation : Employ trifluoromethylating agents (e.g., CF₃Cu) in anhydrous conditions to functionalize the 8-position .

- Trichloromethylation : Radical-initiated reactions with CCl₄ under UV light are effective for the 2-position .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

- Key Techniques :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., splitting of quinoline protons, CF₃ and CCl₃ signals at δ 110–120 ppm for ¹³C) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (MW 348.96 g/mol) and fragmentation patterns (e.g., loss of Cl⁻ or CF₃ groups) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between substituents) using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Data Validation Strategies :

- Dose-Response Assays : Replicate experiments with standardized concentrations (e.g., 1–100 µM) to confirm activity thresholds .

- Structural Confirmation : Use X-ray crystallography to verify compound purity and rule out isomer interference .

- Mechanistic Studies : Compare binding affinities (e.g., enzyme inhibition assays) to correlate activity with specific substituents (Cl vs. CF₃) .

Q. What crystallographic strategies are effective for analyzing quinoline derivatives with multiple halogen substituents?

- Crystallography Workflow :

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to resolve heavy atoms (Cl, F) .

- Refinement : SHELXL is preferred for handling anisotropic displacement parameters (ADPs) of halogens. Twin refinement may be required for disordered CF₃ groups .

- Validation : Check for π–π stacking (3.5–4.0 Å) and halogen bonding (Cl⋯N/O distances < 3.3 Å) to explain packing stability .

Q. How do substituent positions (Cl, CF₃, CCl₃) influence electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects :

- Electron-Withdrawing Groups (EWGs) : The 8-CF₃ group deactivates the quinoline ring, reducing nucleophilic substitution at the 4-Cl position .

- Steric Effects : The 2-CCl₃ group hinders axial approach in metal-catalyzed couplings (e.g., Suzuki-Miyaura), favoring para-selectivity .

- Reactivity Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.